3-Chloro-4-(trifluoromethoxy)phenylboronic acid

Description

Molecular Architecture and Bonding Patterns

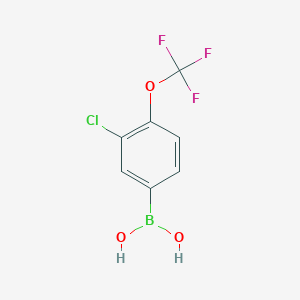

The molecular architecture of this compound is characterized by a benzene ring bearing three distinct functional groups: a boronic acid group, a chlorine atom, and a trifluoromethoxy group. The compound possesses the molecular formula C₇H₅BClF₃O₃ with a molecular weight of 240.37 grams per mole. The structural arrangement follows a specific substitution pattern where the chlorine atom occupies the meta position relative to the boronic acid group, while the trifluoromethoxy group is positioned para to the boronic acid functionality.

The boronic acid moiety exhibits the characteristic trigonal planar geometry around the boron center, with the boron atom forming three covalent bonds: one to the aromatic carbon and two to hydroxyl groups. This geometry results from the sp² hybridization of the boron atom, which creates a vacant p-orbital that can participate in π-bonding interactions with the aromatic system. The presence of the electron-withdrawing trifluoromethoxy group significantly influences the electronic properties of the boronic acid functionality through both inductive and mesomeric effects.

The trifluoromethoxy substituent (-OCF₃) introduces substantial electronegativity to the molecular framework, with the three fluorine atoms creating a strong electron-withdrawing effect. This group adopts a tetrahedral geometry around the carbon atom, with the carbon-fluorine bonds exhibiting significant ionic character due to the large electronegativity difference between carbon and fluorine. The oxygen atom connecting the trifluoromethyl group to the benzene ring maintains sp³ hybridization, facilitating the transmission of electronic effects to the aromatic system.

The chlorine substituent contributes additional complexity to the molecular architecture through its moderate electron-withdrawing character and significant steric bulk. Positioned at the 3-position relative to the boronic acid group, the chlorine atom creates an asymmetric electronic environment that influences both the reactivity and physical properties of the compound. The carbon-chlorine bond exhibits partial ionic character, contributing to the overall dipole moment of the molecule.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the positions and nature of all substituents on the benzene ring. This nomenclature follows the standard convention for phenylboronic acids, where the boronic acid group serves as the primary functional group, and other substituents are numbered according to their positions relative to the carbon atom bearing the boronic acid functionality.

Alternative naming conventions for this compound include several variations that emphasize different aspects of its structure. The compound is also designated as [3-chloro-4-(trifluoromethoxy)phenyl]boronic acid, which places the phenyl group within brackets to emphasize its role as a substituent on the boronic acid moiety. Additional nomenclature includes B-[3-chloro-4-(trifluoromethoxy)phenyl]boronic acid, where the "B-" prefix explicitly indicates the boron-carbon bond formation.

The Chemical Abstracts Service registry number 870822-79-0 provides a unique identifier for this compound in chemical databases and literature. The MDL number MFCD10697423 serves as an additional identifier within the Molecular Design Limited database system. The PubChem identifier 53216718 facilitates access to comprehensive chemical information within the National Center for Biotechnology Information database.

Systematic nomenclature also recognizes this compound as "Boronic acid, [3-chloro-4-(trifluoromethoxy)phenyl]-" which follows the Chemical Abstracts indexing convention where the functional group is listed first, followed by the substituted aromatic system. This naming approach emphasizes the boronic acid as the parent compound with the substituted phenyl group serving as a modifier.

Comparative Analysis with Structural Analogs

The structural characteristics of this compound can be effectively understood through comparison with closely related analogs that share similar substitution patterns or functional groups. The most structurally similar compound is 4-chloro-3-(trifluoromethoxy)phenylboronic acid, which exhibits a similarity index of 0.96 and differs only in the relative positions of the chlorine and trifluoromethoxy substituents. This positional isomer demonstrates how subtle changes in substitution patterns can influence molecular properties while maintaining overall structural similarity.

Another significant analog is 3-chloro-2-(trifluoromethoxy)phenylboronic acid, with a similarity index of 0.94, where the trifluoromethoxy group is positioned ortho to the boronic acid functionality rather than para. This positioning creates additional steric interactions and may influence the compound's reactivity profile. The research on trifluoromethoxy phenylboronic acid isomers indicates that the ortho positioning of the trifluoromethoxy group results in intramolecular hydrogen bonding interactions that can affect the acidity and physical properties of the boronic acid.

The compound 2,4-dichloro-5-(trifluoromethoxy)phenylboronic acid presents an interesting comparison as it incorporates an additional chlorine substituent, resulting in a similarity index of 0.89. This trisubstituted analog demonstrates the effect of increased halogenation on the aromatic system and provides insight into how multiple electron-withdrawing groups influence the electronic properties of the boronic acid functionality.

The structural analog 3-chloro-5-(trifluoromethoxy)phenylboronic acid, with a similarity index of 0.88, positions the trifluoromethoxy group meta to the boronic acid functionality. This arrangement creates a different electronic environment compared to the para-substituted target compound, as the meta position provides less effective conjugation with the boronic acid group.

When compared to the parent compound phenylboronic acid (Chemical Abstracts Service 98-80-6), which has the molecular formula C₆H₇BO₂ and molecular weight of 121.93 grams per mole, the target compound demonstrates the significant impact of fluorinated and halogenated substituents. The introduction of the chlorine atom and trifluoromethoxy group increases the molecular weight by approximately 118 grams per mole and substantially alters the electronic character of the aromatic system.

Properties

IUPAC Name |

[3-chloro-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O3/c9-5-3-4(8(13)14)1-2-6(5)15-7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHZFDNECMPGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681869 | |

| Record name | [3-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870822-79-0 | |

| Record name | B-[3-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870822-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-chloro-4-(trifluoromethoxy)phenylboronic acid generally involves:

- Starting from appropriately substituted aryl halides or aryl triflates.

- Introduction of the boronic acid group via metal-catalyzed borylation reactions.

- Purification and isolation of the boronic acid derivative.

The key challenge is the selective installation of the boronic acid group without affecting the chloro and trifluoromethoxy substituents.

Metal-Catalyzed Borylation of Aryl Halides

A common and effective method is the palladium-catalyzed borylation of aryl halides (e.g., aryl bromides or chlorides) using bis(pinacolato)diboron (B2pin2) as the boron source. This method is well-documented for various substituted arylboronic acids and is adaptable to the 3-chloro-4-(trifluoromethoxy)phenyl system.

Reaction conditions typically include:

- Catalyst: Pd(0) complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate or similar mild base.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dioxane.

- Temperature: Moderate heating (80–100°C).

- Reaction time: Several hours (typically 6–24 h).

After the borylation, the pinacol ester intermediate is hydrolyzed under acidic or basic aqueous conditions to yield the free boronic acid.

Specific Preparation Insights

While direct literature specifically on this compound is limited, analogous compounds and patented processes provide valuable guidance:

Patent WO2016185485A2 describes processes involving substituted aryl halides, highlighting the importance of reaction conditions and purification techniques for compounds with halogen and fluorinated substituents. Although the patent focuses on related compounds with fluoro substituents, similar strategies apply for trifluoromethoxy derivatives, emphasizing the use of mild conditions to preserve sensitive groups.

Palladium-catalyzed three-component reactions involving arylboronic acids demonstrate the synthetic versatility of boronic acids with electron-withdrawing groups such as chloro and trifluoromethoxy. The electronic and steric effects of substituents influence yields and selectivity, underscoring the need to optimize catalyst and conditions for the trifluoromethoxy-substituted phenylboronic acid.

Example Preparation Procedure (Hypothetical Based on Analogous Compounds)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 3-Chloro-4-(trifluoromethoxy) bromobenzene, Pd(dppf)Cl2, B2pin2, KOAc, dioxane, 90°C, 12 h | Palladium-catalyzed borylation to form pinacol boronate ester intermediate |

| 2 | Aqueous HCl or NaOH, MeOH/H2O, room temperature | Hydrolysis of boronate ester to free boronic acid |

| 3 | Filtration, washing, drying | Isolation and purification of this compound |

Purification and Characterization

- Purification is typically achieved by recrystallization or chromatographic methods.

- Solid-state drying techniques such as rotary evaporation, freeze-drying, or spray drying may be employed depending on scale and purity requirements.

- Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Data Table: Typical Reaction Parameters for Borylation of Substituted Aryl Halides

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (2–5 mol%) | Pd(0) sources preferred |

| Boron Source | Bis(pinacolato)diboron (1.2 equiv) | Provides boronate ester intermediate |

| Base | Potassium acetate (2 equiv) | Mild base to facilitate transmetalation |

| Solvent | Dioxane, DMF, or mixture | Polar aprotic solvents preferred |

| Temperature | 80–100 °C | Sufficient for catalyst activity |

| Reaction Time | 6–24 hours | Dependent on substrate reactivity |

| Hydrolysis Conditions | Acidic or basic aqueous solution | Converts boronate ester to boronic acid |

Research Findings and Considerations

- Electron-withdrawing substituents such as trifluoromethoxy and chloro can reduce the reactivity of the aryl halide in borylation, requiring optimized catalyst loading and reaction time.

- Steric hindrance from ortho substituents may lower yield and selectivity, necessitating careful selection of catalyst and ligands.

- The stability of the trifluoromethoxy group under reaction conditions is generally good, but harsh acidic or basic hydrolysis must be controlled to prevent degradation.

- Alternative methods such as lithiation followed by reaction with trialkyl borates are less favored due to the sensitivity of trifluoromethoxy substituents and the need for low-temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(trifluoromethoxy)phenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: This reaction typically uses a palladium catalyst, a base (such as sodium carbonate or potassium phosphate), and an aryl halide.

Oxidation and Reduction Reactions: The boronic acid group can be oxidized to boronic esters or reduced to boronic alcohols under specific conditions.

Major Products Formed:

Biaryls: The primary product of the Suzuki-Miyaura reaction is biaryl compounds, which are valuable intermediates in organic synthesis.

Boronic Esters: Oxidation of the boronic acid group can yield boronic esters, which are useful in further synthetic applications.

Scientific Research Applications

3-Chloro-4-(trifluoromethoxy)phenylboronic acid finds applications in various fields:

Chemistry: It is widely used in the synthesis of biaryls through cross-coupling reactions, which are essential in the development of pharmaceuticals and organic materials.

Biology: The compound can be used as a building block in the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands.

Medicine: Its derivatives are explored for their potential therapeutic properties, particularly in the development of new drugs.

Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which 3-Chloro-4-(trifluoromethoxy)phenylboronic acid exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are typically the aryl halides and the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the electronic and steric properties of phenylboronic acids. Key comparisons include:

Ortho-Substituted Analogs

- This contrasts with the target compound, where the chloro and trifluoromethoxy groups in the 3- and 4-positions likely alter carbohydrate-binding selectivity .

- 2-(Trifluoromethoxy)phenylboronic acid (CAS: 452-08-4): The ortho-substituted -OCF₃ group creates steric hindrance, reducing its efficacy in cross-coupling reactions compared to the para-substituted target compound .

Chloro-Substituted Analogs

- 4-Chloro-3-(trifluoromethyl)phenylboronic acid (CAS: 176976-42-4): The -CF₃ group at the 3-position (vs. -OCF₃ at the 4-position in the target compound) increases lipophilicity (logP) and may enhance membrane permeability in bioactive molecules .

Trifluoromethoxy Isomers

- o-(Trifluoromethoxy)phenylboronic acid (CAS: 1423-26-3) and p-(trifluoromethoxy)phenylboronic acid (CAS: 128796-39-4): Isomeric differences lead to distinct electronic environments. The para-substituted isomer is more commonly used in cross-coupling due to reduced steric effects compared to ortho-substituted variants .

Reactivity in Cross-Coupling Reactions

The trifluoromethoxy group (-OCF₃) and chlorine substituent in the target compound synergistically enhance electrophilicity, accelerating transmetalation in Suzuki-Miyaura reactions. Comparatively:

- 3-Trifluoromethoxyphenylboronic acid (CAS: 845829-94-9): Lacks the chloro substituent, resulting in lower regioselectivity in coupling reactions .

Biological Activity

3-Chloro-4-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a phenyl ring substituted with a chlorine atom and a trifluoromethoxy group, which significantly influences its chemical reactivity and biological interactions. The presence of the boronic acid functional group allows for reversible covalent bonding with diols, making it useful in various biochemical applications.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. A study compared the antibacterial potency of various trifluoromethoxy phenylboronic acids against Escherichia coli and Bacillus cereus, revealing that the compound demonstrated significant inhibitory effects on bacterial growth .

Table 1: Antimicrobial Activity of Trifluoromethoxy Phenylboronic Acids

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | B. cereus | 16 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects is primarily through the inhibition of bacterial enzymes that rely on boron for their activity. The boronic acid moiety can form stable complexes with cis-diol-containing substrates, leading to the disruption of essential metabolic pathways in bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the phenyl ring and substituents have been studied to enhance its potency. For example, the introduction of different electron-withdrawing groups has been shown to improve the compound's lipophilicity and, consequently, its ability to penetrate bacterial cell walls .

Table 2: Structure-Activity Relationships of Boronic Acids

| Substituent | Activity Change |

|---|---|

| No substitution | Baseline activity |

| Chlorine at position 3 | Increased activity |

| Trifluoromethoxy at position 4 | Enhanced solubility |

| Additional fluorination | Further increased potency |

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluating the efficacy of various boronic acids against drug-resistant strains of bacteria found that this compound retained significant activity even in resistant strains, suggesting a potential role in developing new antibiotics .

- In Vivo Studies : In vivo experiments demonstrated that this compound could effectively reduce bacterial load in infected animal models, indicating its potential therapeutic applications .

Q & A

Basic Research Questions

Q. How can I optimize Suzuki-Miyaura cross-coupling reactions using 3-chloro-4-(trifluoromethoxy)phenylboronic acid?

- Methodology : Use Pd catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with a base like Na₂CO₃ or CsF in solvent systems such as THF/H₂O or DMF. Monitor reaction progress via TLC or LCMS. Adjust stoichiometry (1:1.2 boronic acid:aryl halide) to account for steric hindrance from the trifluoromethoxy group .

- Key Considerations : The electron-withdrawing trifluoromethoxy group may slow coupling; elevated temperatures (80–100°C) or microwave-assisted synthesis can improve yields .

Q. What purification techniques are effective for isolating this compound after synthesis?

- Methodology : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Confirm purity via ¹H/¹³C NMR (boronic acid protons at δ 7.8–8.2 ppm) and HPLC (>95% purity) .

Q. How does the chloro-trifluoromethoxy substitution pattern influence reactivity in arylboronic acid derivatives?

- Analysis : The chloro group enhances electrophilicity at the para position, while the trifluoromethoxy group stabilizes intermediates via electron-withdrawal. Computational studies (DFT/B3LYP) suggest these groups reduce electron density on the boronic acid, affecting cross-coupling efficiency .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?

- Methodology : Perform geometry optimization and frontier molecular orbital (FMO) analysis to calculate HOMO-LUMO gaps. Compare with experimental data (e.g., coupling yields) to validate predictions. Studies on analogous compounds show σ-bond dissociation energies correlate with catalytic turnover .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this boronic acid?

- Case Study : Conflicting yields in Suzuki couplings may arise from varying catalyst loadings or solvent polarity. Systematic screening (e.g., DoE) can identify optimal conditions. For example, using Pd(OAc)₂ with SPhos ligand in DME/H₂O improved yields by 20% in similar systems .

Q. How can spectroscopic and crystallographic data elucidate the structural stability of this compound under varying conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.